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Compound of Interest

Compound Name: 4-Fluoroisoquinolin-5-amine

Cat. No.: B2665354 Get Quote

4-Fluoroisoquinolin-5-amine is a heterocyclic aromatic amine that serves as a critical building

block in medicinal chemistry. The isoquinoline scaffold is a privileged structure found in

numerous biologically active compounds and natural products, exhibiting a wide range of

pharmacological activities including anticancer and enzyme inhibitory actions.[1][2] The

strategic incorporation of a fluorine atom can significantly modulate a molecule's

physicochemical properties, such as metabolic stability, membrane permeability, and binding

affinity to biological targets.[3] The primary amine group at the 5-position offers a versatile

handle for further chemical modifications, enabling the synthesis of diverse compound libraries

for structure-activity relationship (SAR) studies.[4][5]

Given its role as a key intermediate in the development of potential therapeutics, the

unambiguous confirmation of the structure, identity, purity, and stability of 4-Fluoroisoquinolin-
5-amine is paramount. A comprehensive analytical characterization ensures the integrity of

downstream synthetic products and the reliability of biological data. This guide provides a

detailed framework of validated analytical techniques and step-by-step protocols designed for

researchers, quality control scientists, and drug development professionals. The methodologies

are grounded in established principles and adhere to international regulatory standards,

ensuring robust and reproducible results.[6][7][8][9]
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A summary of the fundamental properties of 4-Fluoroisoquinolin-5-amine provides a quick

reference for analytical planning.

Table 1: Physicochemical Properties of 4-Fluoroisoquinolin-5-amine

Property Value Source

CAS Number 928664-14-6 [10]

Molecular Formula C₉H₇FN₂ [10]

Molecular Weight 162.17 g/mol [10]

Appearance Expected to be a solid -

Storage
2-8°C, protect from light and

moisture
[4]

Table 2: Key Predicted & Observed Analytical Data
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Technique Parameter
Expected Value /
Observation

HRMS (ESI+) [M+H]⁺ Calculated Exact Mass 163.0666

¹H NMR Chemical Shifts (δ)
Aromatic region (7.0-8.5 ppm),

Amine (broad singlet)

¹⁹F NMR Chemical Shift (δ)
Characteristic shift for aryl

fluoride

¹³C NMR Chemical Shifts (δ)
Aromatic region (110-160

ppm), C-F coupling visible

FTIR Key Vibrations (cm⁻¹)

N-H stretch (~3300-3500),

Aromatic C-H, C=C, C=N, C-F

stretch (~1100-1250)

UV-Vis λmax
Multiple maxima expected due

to aromatic system

Elemental Analysis Theoretical %
C: 66.66%, H: 4.35%, N:

17.27%

Section 1: Structural Elucidation via Spectroscopic
Techniques
A multi-spectroscopic approach is essential for the definitive structural confirmation of 4-
Fluoroisoquinolin-5-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure,

providing information on the connectivity and chemical environment of each atom. For this

molecule, ¹H, ¹³C, and ¹⁹F NMR are indispensable.

Causality Behind Experimental Choices:

Solvent: Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice as it effectively

solubilizes the polar amine and its N-H protons are observable, unlike in protic solvents like
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D₂O or CD₃OD where they would exchange.

Techniques: 1D spectra (¹H, ¹³C, ¹⁹F) provide primary structural information. 2D NMR

experiments like COSY (H-H correlation) and HSQC/HMBC (C-H correlation) can be used to

definitively assign all signals.

Sample Preparation: Accurately weigh 5-10 mg of 4-Fluoroisoquinolin-5-amine and

dissolve it in ~0.6 mL of DMSO-d₆ in a clean, dry 5 mm NMR tube.

Instrument Setup: Use a spectrometer operating at a field strength of 400 MHz or higher for

optimal resolution.

¹H NMR Acquisition:

Acquire a standard proton spectrum.

Expected Signals: Look for distinct signals in the aromatic region (typically δ 7.0-8.5 ppm).

The protons on the isoquinoline ring will appear as doublets or multiplets. The amine (-

NH₂) protons will likely appear as a broad singlet, the chemical shift of which is

concentration and temperature-dependent.

¹⁹F NMR Acquisition:

Acquire a proton-decoupled fluorine spectrum.

Expected Signals: A single signal is expected for the fluorine atom. Its coupling to nearby

protons (if proton-coupled spectrum is taken) can confirm its position.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Expected Signals: Expect nine distinct carbon signals. The carbon atom directly bonded to

fluorine will exhibit a large one-bond coupling constant (¹JCF), which is a definitive

indicator of its location. Other carbons in proximity will show smaller two- or three-bond

couplings (²JCF, ³JCF).[11]
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Data Processing: Process the spectra using appropriate software. Reference the ¹H and ¹³C

spectra to the residual solvent peak of DMSO-d₆ (δ 2.50 and 39.52 ppm, respectively) and

the ¹⁹F spectrum to an external standard like CFCl₃ (δ 0 ppm).

Mass Spectrometry (MS) for Molecular Formula and
Integrity
High-Resolution Mass Spectrometry (HRMS) provides an extremely accurate mass

measurement, which is crucial for confirming the elemental formula.

Causality Behind Experimental Choices:

Ionization Technique: Electrospray Ionization (ESI) is a soft ionization method ideal for this

molecule, as it typically generates the protonated molecular ion [M+H]⁺ with minimal

fragmentation, preserving the molecular integrity for accurate mass measurement.[5]

Sample Preparation: Prepare a dilute solution of the sample (~10-50 µg/mL) in a suitable

solvent mixture such as 50:50 acetonitrile:water with 0.1% formic acid. The acid aids in

protonation for positive ion mode detection.

Instrument: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or

Orbitrap analyzer.

Data Acquisition:

Mode: Positive Electrospray Ionization (ESI+).

Mass Range: Scan from m/z 100 to 500.

Analysis: Infuse the sample directly or via an LC system.

Data Analysis:

Locate the monoisotopic peak for the protonated molecule, [M+H]⁺.

Compare the measured accurate mass to the theoretical exact mass. A mass accuracy of

<5 ppm provides high confidence in the assigned elemental formula.
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Table 3: Theoretical Exact Mass for HRMS Confirmation

Ion Formula Calculated Exact Mass (m/z)

[C₉H₇FN₂ + H]⁺ 163.0666

Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in the molecule based on

their characteristic vibrational frequencies.

Sample Preparation: Place a small amount of the solid sample directly onto the Attenuated

Total Reflectance (ATR) crystal. No further preparation is needed.

Data Acquisition:

Collect a background spectrum of the clean, empty ATR crystal.

Collect the sample spectrum.

Parameters: Scan from 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. Average 16-32

scans to improve the signal-to-noise ratio.[12]

Data Analysis: Identify characteristic absorption bands.

Table 4: Expected FTIR Absorption Bands for 4-Fluoroisoquinolin-5-amine

Wavenumber (cm⁻¹) Vibration Type Functional Group

3450 - 3300
N-H stretching (asymmetric &

symmetric)
Primary Amine (-NH₂)

3100 - 3000 C-H stretching Aromatic Ring

1650 - 1500 C=C and C=N stretching Aromatic/Heterocyclic Rings

1350 - 1250 C-N stretching Aromatic Amine

1250 - 1100 C-F stretching Aryl-Fluoride
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Note: These are approximate ranges. The spectrum of isoquinoline itself shows characteristic

peaks that would be present in the derivative.[13][14]

Section 2: Purity Determination by High-
Performance Liquid Chromatography (HPLC)
HPLC is the gold standard for assessing the purity of pharmaceutical compounds and for

quantifying them in various matrices. A reversed-phase HPLC method with UV detection is

highly suitable for 4-Fluoroisoquinolin-5-amine.

Causality Behind Experimental Choices:

Stationary Phase: A C18 (octadecylsilane) column is a robust, versatile choice for separating

moderately polar aromatic compounds.

Mobile Phase: An acetonitrile/water gradient is used to elute the compound and any potential

impurities with different polarities. A buffer (e.g., formic acid or ammonium acetate) is added

to control the ionization state of the amine and ensure sharp, symmetrical peaks.

Detection: The extensive aromatic system of the molecule allows for sensitive detection

using a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is superior as it provides

spectral information across a range of wavelengths, aiding in peak identification and purity

assessment.[15]

Workflow for HPLC Method Development and Analysis

Sample & Mobile Phase Preparation

HPLC Analysis Data Processing & Reporting

Prepare Sample
(1 mg/mL in Diluent)

Inject Sample
Prepare Mobile Phases

A: 0.1% Formic Acid in H₂O
B: 0.1% Formic Acid in ACN

Equilibrate C18 Column Run Gradient Elution Detect with PDA
(220-400 nm) Integrate Chromatogram Calculate Purity

(Area % Method) Generate Report
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Click to download full resolution via product page

Caption: General workflow for HPLC purity analysis.

Reagent Preparation:

Mobile Phase A: 0.1% (v/v) Formic Acid in HPLC-grade water.

Mobile Phase B: 0.1% (v/v) Formic Acid in HPLC-grade acetonitrile.

Diluent: 50:50 Acetonitrile:Water.

Sample Preparation: Accurately weigh and dissolve the sample in the diluent to a final

concentration of ~0.5 mg/mL. Filter through a 0.22 µm syringe filter.

Chromatographic Conditions:

Table 5: Recommended HPLC Parameters

Parameter Condition

Column C18 Reversed-Phase, 4.6 x 150 mm, 3.5 µm

Flow Rate 1.0 mL/min

Column Temperature 30 °C

Injection Volume 5 µL

Detection PDA at 254 nm (or optimal wavelength)

Gradient Program

0-2 min: 10% B; 2-15 min: 10-90% B; 15-18

min: 90% B; 18-18.1 min: 90-10% B; 18.1-22

min: 10% B (equilibration)

System Suitability: Before sample analysis, inject a standard solution five times to ensure the

system is performing correctly. The relative standard deviation (RSD) for the peak area and

retention time should be ≤ 2.0%.[16]

Data Analysis:
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Integrate all peaks in the chromatogram.

Calculate the purity of the main peak using the area percent method: Purity (%) = (Area of

Main Peak / Total Area of All Peaks) x 100

Section 3: Confirmation of Elemental Composition
Elemental Analysis (CHN)
CHN analysis provides the empirical formula of a compound by determining the mass

percentages of carbon, hydrogen, and nitrogen. This is a fundamental technique for confirming

the composition of a newly synthesized molecule.

Sample Preparation: Accurately weigh 1-2 mg of the dry, homogenous sample into a tin

capsule.

Instrument: Use a dedicated CHN elemental analyzer.

Analysis: The sample is combusted at high temperature (~900-1000 °C) in a stream of

oxygen. The resulting gases (CO₂, H₂O, N₂) are separated by a chromatographic column

and quantified by a thermal conductivity detector.[17][18]

Data Analysis: Compare the experimentally determined percentages of C, H, and N to the

theoretical values. A deviation of ≤ 0.4% is generally considered acceptable.

Table 6: Theoretical vs. Acceptable Elemental Composition

Element Theoretical % Acceptable Range (%)

Carbon (C) 66.66 66.26 - 67.06

Hydrogen (H) 4.35 3.95 - 4.75

Nitrogen (N) 17.27 16.87 - 17.67

Section 4: Analytical Method Validation Principles
For use in a regulated drug development environment, the analytical methods described must

be validated to demonstrate they are fit for their intended purpose.[7][19] Validation is
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performed according to guidelines from the International Council for Harmonisation (ICH), such

as ICH Q2(R2).[6][20]

Overall Analytical Characterization Workflow

Structural Confirmation Purity & Composition

4-Fluoroisoquinolin-5-amine
(New Batch)

NMR Spectroscopy
(¹H, ¹³C, ¹⁹F) High-Resolution MS FTIR Spectroscopy HPLC-PDA

(Purity Assay)
Elemental Analysis

(CHN)

Fully Characterized
Reference Standard
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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